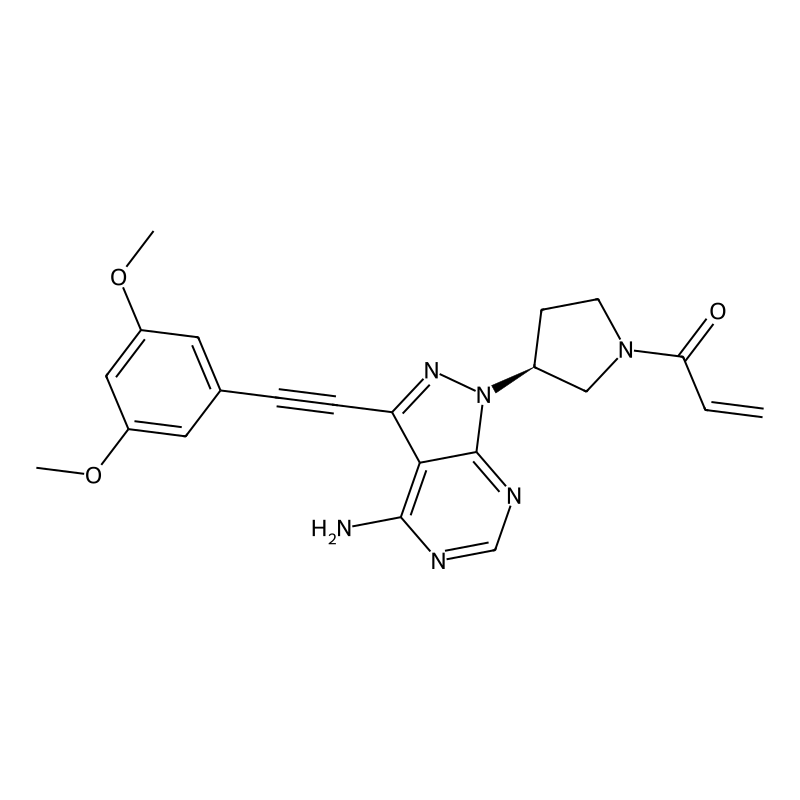

Futibatinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

futibatinib mechanism of action irreversible FGFR inhibition

Mechanism of Action: Irreversible FGFR Inhibition

The table below details the core aspects of futibatinib's mechanism:

| Aspect | Detailed Description |

|---|---|

| Target | Fibroblast Growth Factor Receptors 1, 2, 3, and 4 (FGFR1-4) [1] [2]. |

| Inhibition Type | Irreversible (covalent) inhibitor [3] [1]. |

| Binding Site | ATP-binding pocket within the cytoplasmic kinase domain of FGFR [4] [1]. |

| Binding Mechanism | Forms a covalent bond with a conserved cysteine residue located in the P-loop of the FGFR kinase domain [1]. |

| Primary Effect | Blocks FGFR autophosphorylation and subsequent activation of downstream signaling pathways [5] [1]. |

| Downstream Pathway Inhibition | Suppresses signaling through RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways [5]. |

| Cellular Outcome | Decreases cell viability and induces apoptosis in cancer cells harboring FGFR genomic aberrations [5] [1]. |

| Key Differentiator | Covalent binding leads to prolonged target suppression, overcoming resistance from gatekeeper mutations seen with reversible inhibitors [1]. |

The following diagram illustrates the mechanism of this compound's action on the FGFR signaling pathway:

This compound covalently binds FGFR, blocking ATP and preventing downstream signaling.

Key Experimental Evidence and Protocols

The characterization of this compound's mechanism and efficacy relied on robust preclinical experiments. Key methodologies are outlined below.

In Vitro Characterization of FGFR Inhibition

These experiments established this compound's direct inhibitory activity.

- Enzymatic Inhibition Assays: Measured the half-maximal inhibitory concentration (IC₅₀) of this compound against purified FGFR kinases. The compound demonstrated potent inhibition across all four isoforms, with IC₅₀ values ranging from 1.4 to 3.7 nM [4] [6].

- Cell-Based Phosphorylation Assays:

- Transfection: HEK293T cells were transfected with vectors expressing wild-type or mutant FGFR4 using Lipofectamine 3000 [4].

- Drug Treatment: Transfected cells were treated with this compound for 1 hour [4].

- Analysis: Cell lysates were analyzed for phosphorylated FGFR4 (pFGFR4) and total FGFR4 using ELISA or immunoblotting. This compound treatment potently inhibited FGFR4 phosphorylation [4].

- Dose-Response and EC₅₀ Calculations:

- Cell Seeding: Cancer cell lines (e.g., rhabdomyosarcoma, breast cancer PDX-derived) were seeded in 96-well plates [4] [7].

- Drug Incubation: Cells were treated with a concentration range of this compound for 72 hours [4].

- Viability Quantification: Cell viability was assessed using assays like CellTiter-Glo, which measures cellular ATP. The EC₅₀ (half-maximal effective concentration) was calculated using software like Prism GraphPad [4].

In Vivo Efficacy Models

These studies confirmed this compound's anti-tumor activity in living organisms.

- Xenograft Mouse Models:

- Implantation: Immunocompromised mice were implanted with human cancer cell lines or patient-derived xenografts (PDXs) harboring FGFR alterations [4] [7].

- Dosing: Once tumors were established, mice were treated with this compound (e.g., 15-20 mg/kg orally, once daily) or a vehicle control [4] [7].

- Endpoint Monitoring: Tumor volumes and body weights were monitored regularly. Efficacy was assessed by tumor growth inhibition, tumor regression, and event-free survival [7].

Quantitative Data and Clinical Relevance

The following table consolidates key quantitative data from preclinical and clinical studies.

| Parameter | Value | Context / Model |

|---|---|---|

| IC₅₀ (FGFR1) | 1.4 nM | In vitro enzymatic assay [6] |

| IC₅₀ (FGFR2) | 3.7 nM | In vitro enzymatic assay [6] |

| IC₅₀ (FGFR3) | 1.8 nM | In vitro enzymatic assay [6] |

| IC₅₀ (FGFR4) | 1.9 nM | In vitro enzymatic assay [6] |

| Clinical ORR | 42% (41.7%) | Intrahepatic Cholangiocarcinoma (Phase II FOENIX-CCA2 trial) [3] [8] |

| Clinical mDOR | 9.7 months | Intrahepatic Cholangiocarcinoma (Phase II FOENIX-CCA2 trial) [3] [8] |

| Clinical mPFS | 9.0 months | Intrahepatic Cholangiocarcinoma (Phase II FOENIX-CCA2 trial) [8] |

Therapeutic Implications and Research Directions

This compound's unique mechanism translates into specific clinical advantages and ongoing research areas.

- Overcoming Resistance: Its covalent binding makes it effective against certain acquired resistance mutations (e.g., gatekeeper mutations) that often arise during treatment with reversible FGFR inhibitors [1].

- Approved Indication: this compound is approved for adults with previously treated, unresectable, locally advanced, or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or rearrangements [2] [9].

- Investigational Uses: Preclinical and early clinical data show promise in other FGFR-aberrant solid tumors, including breast cancer, gastric cancer, and urothelial carcinoma [1] [7].

- Combination Therapies: Research is exploring this compound combined with chemotherapy (e.g., irinotecan) or other targeted agents to enhance efficacy and overcome resistance [4] [1].

References

- 1. This compound, an Irreversible FGFR1-4 Inhibitor for the Treatment ... [pmc.ncbi.nlm.nih.gov]

- 2. LYTGOBI® ( this compound ) tablets Mechanism of Action [lytgobi.com]

- 3. : A Potent and Irreversible this compound of Inhibitor ... Fibroblast Growth [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical Evaluation of the FGFR-Family Inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 5. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 6. (PDF) this compound , an Irreversible FGFR 1-4 Inhibitor for the Treatment... [scispace.com]

- 7. Efficacy of this compound, an irreversible fibroblast growth factor ... [nature.com]

- 8. Initial Results of a Phase 2 FOENIX-CCA2 Study ... [ccanewsonline.com]

- 9. - Wikipedia this compound [en.wikipedia.org]

Covalent Binding Mechanism and Structural Basis

TAS-120 is designed to form a permanent, covalent bond with a specific cysteine residue located in the P-loop (glycine-rich loop) of the FGFR1-4 ATP-binding pocket [1] [2]. The table below details the target cysteine for each FGFR family member.

| FGFR Family Member | Target Cysteine Residue |

|---|---|

| FGFR1 | Cys488 [3] |

| FGFR2 | Cys491 / Cys492 [2] [4] |

| FGFR3 | Information not specified in search results |

| FGFR4 | Information not specified in search results |

The binding mechanism involves:

- Specific Targeting: The inhibitor's acrylamide group acts as an electrophile, undergoing a Michael addition reaction with the thiol group of the specific P-loop cysteine [1] [2].

- Structural Confirmation: Co-crystal structures of TAS-120 in complex with FGFR1 (PDB ID: 6MZW) and FGFR2 confirm the covalent bond formation and reveal additional stabilizing interactions, including hydrogen bonds with the kinase backbone and extensive van der Waals contacts [1] [3].

- Conformational Flexibility: The inherent flexibility of the FGFR P-loop allows it to adopt a conformation that facilitates covalent bond formation with TAS-120, contributing to its fast reaction rate and potency [3].

The following diagram illustrates the workflow for experimentally characterizing TAS-120's covalent binding mechanism, which involves structural analysis, functional assays, and resistance mutation studies:

Experimental Workflow for Characterizing TAS-120 Binding

Selectivity and Potency Profile

TAS-120 demonstrates high potency against wild-type FGFR1-4 but exhibits a distinct selectivity profile compared to other covalent pan-FGFR inhibitors like FIIN-2 and PRN1371 [1].

| Kinase or Mutant | TAS-120 Potency (IC₅₀) | Notes |

|---|---|---|

| FGFR1-3 (WT) | < 10 nM (1.6 - 7.8 nM) [1] | Highly potent |

| FGFR4 (WT) | 12 - 31 nM [1] | Slightly less potent |

| SRC | 1673 nM [1] | Weak inhibition; forms covalent adduct |

| YES | 1626 nM [1] | Weak inhibition; forms covalent adduct |

| HCK | Negligible [1] | Lacks the analogous P-loop cysteine |

| FGFR1 V561M | ~224 nM (~30-fold decrease) [1] | Gatekeeper mutant |

| FGFR2 V564F | ~52 nM (~20-fold decrease) [1] | Gatekeeper mutant |

| FGFR3 V555M | ~97 nM (~15-fold decrease) [1] | Gatekeeper mutant |

| FGFR4 V550L | ~90 nM (~7-fold decrease) [1] | Gatekeeper mutant |

A critical differentiator is its activity against SRC family kinases (SFKs):

- FIIN-2 and TAS-120 can form covalent adducts with SRC and YES, which have an analogous P-loop cysteine, leading to measurable off-target inhibition [1].

- PRN1371 shows negligible activity against SRC and YES, making it more selective [1].

- HCK, an SFK lacking the target cysteine, is not inhibited by any of these three inhibitors, confirming the cysteine-dependent mechanism [1].

Activity Against Resistance Mutations

A significant clinical value of TAS-120 is its ability to overcome acquired resistance to ATP-competitive FGFR inhibitors (e.g., BGJ398/infigratinib, Debio1347), often associated with secondary mutations in the FGFR2 kinase domain [4].

- Gatekeeper Mutations: TAS-120 retains nanomolar potency against various FGFR gatekeeper mutants, though with reduced potency compared to wild-type [1].

- Polyclonal Resistance: Clinical studies in cholangiocarcinoma patients revealed that resistance to prior ATP-competitive inhibitors is often polyclonal, with multiple different FGFR2 kinase domain mutations emerging simultaneously. TAS-120 demonstrated clinical efficacy in this setting by targeting multiple such mutations [4] [5].

- Mutation Spectrum: Resistance mutations predominantly affect the "molecular brake" and gatekeeper residues, while mutations at the covalent target cysteine itself are rare [5].

Experimental Methods for Characterization

Key experimental techniques used to study TAS-120's mechanism include:

- Mass Spectrometry: Used to confirm the formation of a covalent protein-inhibitor adduct by observing a shift in the protein's molecular mass after incubation with TAS-120. This shift is absent when the target cysteine is mutated to alanine [1].

- Kinase Activity Assays: Biochemical assays (e.g., IC₅₀ determinations) quantify the potency and selectivity of TAS-120 against purified kinase proteins, both wild-type and mutant [1].

- X-ray Crystallography: Provides atomic-resolution structures of the covalent complex between TAS-120 and its target kinases (e.g., FGFR1, SRC), revealing precise binding modes and interactions [1] [3].

- Clinical and Translational Studies: Analysis of patient-derived biopsies, circulating tumor DNA (ctDNA), and patient-derived cancer cells helps correlate drug efficacy with the presence of specific resistance mutations in a clinical setting [4].

Key Takeaways for Research and Development

- P-loop Targeting is Key: TAS-120 covalently targets a unique P-loop cysteine, a strategy that can lead to high selectivity and efficacy against certain resistance mutations.

- Selectivity is Nuanced: Despite its design, TAS-120 shows off-target activity against other kinases (SRC, YES) that share the same P-loop cysteine, highlighting the importance of broad kinome screening.

- A Tool to Combat Resistance: Its irreversible binding mode and demonstrated clinical activity in patients resistant to ATP-competitive FGFR inhibitors make TAS-120 a valuable agent for overcoming and studying drug resistance.

References

- 1. Structural insights into the potency and selectivity of covalent... [nature.com]

- 2. The First Covalent FGFR Kinase Inhibitor in Clinical Use [pmc.ncbi.nlm.nih.gov]

- 3. RCSB PDB - 6MZW: TAS - 120 covalent complex with FGFR 1 [rcsb.org]

- 4. TAS-120 overcomes resistance to ATP-competitive FGFR ... [pmc.ncbi.nlm.nih.gov]

- 5. 8W3D: TAS-120 covalent structure with FGFR2 molecular ... [rcsb.org]

futibatinib preclinical development FGFR aberrant tumors

Mechanism of Action and Distinctive Features

Futibatinib differentiates itself from reversible FGFR inhibitors through its covalent binding mechanism. The table below summarizes its core molecular attributes.

| Attribute | Description |

|---|---|

| Binding Mechanism | Covalent and irreversible [1] |

| Molecular Target | Conserved cysteine residue in the P-loop of the FGFR kinase domain [2] |

| Specific Target Site | FGFR1, FGFR2, FGFR3, FGFR4 [1] [3] |

| Key Preclinical Finding | Robust activity against acquired resistance mutations (including gatekeeper mutants) that confer resistance to reversible ATP-competitive FGFR inhibitors [1] [2] |

The following diagram illustrates the conceptual mechanism by which this compound inhibits FGFR signaling and overcomes resistance.

This compound covalently binds FGFR, blocking ATP and overcoming resistance mutations.

Preclinical Efficacy and Key Experimental Data

Precellular models demonstrated this compound's potent, broad-spectrum antitumor activity across diverse cancer types with various FGFR aberrations [2].

Antitumor Activity in Cell Lines

This compound showed potent anti-proliferative activity in tumor cell lines from diverse tissue origins (gastric, bladder, lung, endometrial, breast) harboring various FGFR genomic aberrations [2]. It induced fewer drug-resistant clones than ATP-competitive FGFR inhibitors in preclinical models [2].

Activity Against Resistance Mutations

A key preclinical strength of this compound is its ability to inhibit FGFR2 gatekeeper mutants and other FGFR2 kinase mutations that confer resistance to ATP-competitive inhibitors like erdafitinib, pemigatinib, infigratinib, and AZD4547 [2].

Key Experimental Protocols and Methodologies

The preclinical studies involved several standard and advanced experimental techniques.

Cellular and Biochemical Assays

- In Vitro Kinase Assays: Used to determine the half-maximal inhibitory concentration (IC₅₀) values against FGFR1-4, demonstrating high potency and selectivity [3].

- Cell Proliferation/Viability Assays: Tumor cell lines with documented FGFR aberrations were treated with this compound. Activity was measured using assays like MTT or CellTiter-Glo to generate dose-response curves and calculate GI₅₀/IC₅₀ values [2].

- Resistance Induction Models: this compound was tested in engineered cell lines (e.g., Ba/F3 models) expressing known FGFR resistance mutations (e.g., V564F gatekeeper, E565A, N549H). Its potency (IC₅₀) was compared to that of reversible inhibitors [2] [4].

In Vivo Models

- Xenograft Mouse Models: Immunocompromised mice implanted with FGFR-aberrant human tumor cell lines or patient-derived xenografts (PDXs) were used [2]. Mice were treated with this compound, and tumor volume was measured regularly to assess efficacy [2].

- Pharmacodynamic (PD) Analysis: Tumor samples from xenograft models were analyzed via Western blotting or immunohistochemistry to confirm inhibition of FGFR signaling by assessing reduced levels of phosphorylated FGFR and downstream effectors like p-ERK and p-AKT [2].

Insights from Clinical Translation and Resistance

Preclinical findings successfully translated to clinical activity, and understanding resistance mechanisms remains a key research area.

Clinical Correlation

The broad preclinical activity informed the design of a large phase I dose-expansion trial (NCT02052778) in patients with advanced solid tumors [2]. This compound demonstrated objective responses in cholangiocarcinoma, gastric, urothelial, breast, central nervous system, and head and neck cancers [1] [2].

Understanding and Overcoming Resistance

- Mechanisms of Resistance: Despite this compound's irreversible binding, resistance can still emerge. A clinical case study identified the FGFR2 p.E565A mutation in the molecular brake region following progression on pemigatinib and this compound [4].

- Potential Strategies: Preclinical data suggests that the multi-kinase inhibitor lenvatinib may be a viable option after progression on selective FGFR inhibitors, supported by a case where a patient achieved a 15-month response [4].

Future Research Directions

Future research will focus on elucidating detailed mechanisms of resistance to this compound and exploring combination therapy approaches to enhance efficacy and overcome resistance [1] [5].

References

- 1. , an Irreversible this compound 1-4 Inhibitor for the Treatment of... FGFR [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an Irreversible FGFR1–4 Inhibitor, in Patients with ... [pmc.ncbi.nlm.nih.gov]

- 3. (PDF) this compound , an Irreversible FGFR 1-4 Inhibitor for the Treatment... [scispace.com]

- 4. Lenvatinib after progression on pemigatinib and this compound ... [pmc.ncbi.nlm.nih.gov]

- 5. Targeting FGFR for cancer therapy [jhoonline.biomedcentral.com]

fibroblast growth factor receptor signaling pathway futibatinib

Molecular Mechanism & Selectivity

Futibatinib is a potent, selective covalent inhibitor that targets the ATP-binding pocket of FGFR1-4.

- Covalent Binding: It contains an acrylamide group that forms a permanent covalent bond with a conserved cysteine residue (Cys477 in FGFR1, Cys491 in FGFR2) located in the highly flexible glycine-rich loop (P-loop) of the FGFR kinase domain [1] [2]. This differentiates it from reversible ATP-competitive inhibitors.

- High Potency & Selectivity: this compound inhibits FGFR1-4 in the low nanomolar range and has demonstrated high selectivity in kinome-wide screens, showing minimal off-target activity against 387 other kinases [1]. However, mass spectrometry and kinase assays indicate it can also covalently bind and inhibit SRC and YES kinases, which share a homologous p-loop cysteine, though with lower potency than its FGFR inhibition [2].

The diagram below illustrates the mechanism of action of this compound and its place in the FGFR signaling pathway.

Fig. 1: this compound inhibits FGFR signaling by covalently binding to a P-loop cysteine, blocking receptor autophosphorylation and downstream pathway activation.

Preclinical & Biochemical Profile

The table below summarizes key quantitative data on this compound's inhibitory activity against wild-type and gatekeeper-mutant FGFRs.

Table 1: Inhibitory Potency (IC₅₀) of this compound Against FGFR Kinases [2]

| Kinase Target | Wild-Type IC₅₀ (nM) | Gatekeeper Mutant | Mutant IC₅₀ (nM) | Fold Change vs. WT |

|---|---|---|---|---|

| FGFR1 | 1.6 - 7.8 nM | V561M | 52 nM | ~20-30x |

| FGFR2 | 1.6 - 7.8 nM | V564F | 52 nM | ~20x |

| FGFR3 | 1.6 - 7.8 nM | V555M | 583 nM | ~50x |

| FGFR4 | 12 - 31 nM | V550L | 90 nM | ~7x |

Ability to Overcome Resistance: Gatekeeper mutations are a common resistance mechanism for reversible kinase inhibitors. As the data shows, while the potency of this compound is reduced against these mutants, it retains activity, particularly against FGFR2 V564F and FGFR4 V550L, supporting its potential utility in overcoming certain forms of acquired resistance [2].

Key Experimental Protocols

To evaluate FGFR inhibitors like this compound in a preclinical setting, the following core methodologies are typically employed.

1. Kinase Inhibition Assays

- Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) against purified FGFR1-4 kinases and other kinases for selectivity profiling.

- Typical Protocol: Use a homogenous time-resolved fluorescence (HTRF) kinase assay or a mobility shift assay. Serially dilute the inhibitor and incubate with the kinase enzyme, ATP, and a substrate. After stopping the reaction with a detection reagent, measure the signal (e.g., fluorescence). Plot the inhibition percentage against the inhibitor concentration to calculate the IC₅₀ value [2].

2. Mass Spectrometry for Covalent Binding Confirmation

- Purpose: To verify the formation of a covalent adduct between the inhibitor and the target kinase.

- Typical Protocol: Incubate the purified kinase protein (e.g., FGFR1 or SRC) with a molar excess of the inhibitor (e.g., this compound). Use buffer exchange or dialysis to remove unbound compound. Analyze the protein by liquid chromatography-mass spectrometry (LC-MS). A confirmed covalent bond is indicated by an increase in the protein's molecular mass corresponding to the adduct of the inhibitor minus a hydrogen atom (e.g., +[M-1]) [2].

3. Cellular Potency and Proliferation Assays

- Purpose: To assess the functional consequence of kinase inhibition in living cells.

- Typical Protocol: Utilize cancer cell lines expressing wild-type or mutant FGFRs (e.g., RT112 bladder cancer cells). Seed cells in plates and treat with a concentration range of this compound for 72-96 hours. Cell viability is then measured using a tetrazolium-based assay like MTT or MTS. The IC₅₀ value for anti-proliferation is calculated from the resulting dose-response curve [1].

Clinical Application & Resistance

This compound has translated from preclinical discovery to clinical application, particularly in a defined molecular subgroup of cancer.

- FDA Approval: In September 2022, the U.S. FDA granted accelerated approval to this compound for the treatment of adult patients with previously treated, unresectable, locally advanced, or metastatic intrahepatic cholangiocarcinoma (iCCA) harboring an FGFR2 gene fusion or other rearrangement [1].

- Overcoming Resistance: Its irreversible mechanism provides a rationale for sequencing FGFR inhibitors. Clinical case reports describe patients with FGFR2-rearranged iCCA achieving a partial response to a third-line FGFR inhibitor (tasurgratinib) after progression on both pemigatinib (reversible) and this compound, suggesting that tumors can remain dependent on the FGFR pathway and that pharmacologically distinct agents can be effective sequentially [3].

- Resistance Mechanisms: Despite its covalent mechanism, resistance to this compound eventually emerges. Known on-target resistance mechanisms include the acquisition of gatekeeper mutations (e.g., V565F in FGFR2), which can reduce the drug's binding affinity [3] [2]. Off-target resistance mechanisms, such as mutations in other pathways, are also possible.

Future Perspectives

Research continues to advance beyond first-generation FGFR inhibitors.

- Next-Generation Inhibitors: Efforts are focused on developing agents with higher selectivity to minimize off-target toxicities (e.g., hyperphosphatemia from FGFR1 inhibition) and improved potency against on-target resistance mutations [4] [2].

- Novel Modalities: Proteolysis-Targeting Chimeras (PROTACs) that degrade FGFR proteins instead of merely inhibiting them are an emerging area of research, offering a potential strategy to overcome multiple resistance mechanisms and achieve more durable responses [4].

- Rational Sequencing: The optimal sequence of FGFR inhibitors (reversible vs. irreversible) and their combination with other agents, such as immune checkpoint inhibitors, are active areas of clinical investigation [5] [3].

References

- 1. The First Covalent FGFR Kinase Inhibitor in Clinical Use [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into the potency and selectivity of ... [nature.com]

- 3. Sequential Fibroblast Growth Factor Receptor Inhibition in ... [link.springer.com]

- 4. Small-Molecule FGFR-Targeted Medicinal Chemistry [sciencedirect.com]

- 5. Future perspectives: targeting fibroblast growth factor receptor ... [pmc.ncbi.nlm.nih.gov]

futibatinib FGFR1-4 inhibitor binding kinetics

Quantitative Binding and Inhibition Data

Futibatinib demonstrates potent and selective inhibition of the FGFR family. The following table summarizes key quantitative data from preclinical studies.

| Parameter | Value | Context / Assay |

|---|---|---|

| IC50 for FGFR1 | 1.4 nM | In vitro kinase assay [1] |

| IC50 for FGFR2 | 2.5 nM | In vitro kinase assay [1] |

| IC50 for FGFR3 | 3.0 nM | In vitro kinase assay [1] |

| IC50 for FGFR4 | 3.7 nM | In vitro kinase assay [1] |

| Selectivity | > 1,000-fold | Against VEGFR2 [1] |

| IC50 for FGFR2 V565I Gatekeeper Mutant | 1.3 nM | In vitro kinase assay [1] |

| IC50 for FGFR2 V565L Gatekeeper Mutant | 50.6 nM | In vitro kinase assay [1] |

Structural Mechanism of Action

The mechanism of this compound's action is rooted in its unique interaction with the FGFR kinase domain.

- Target Site: this compound binds to the ATP-binding pocket within the kinase domain, a region common to many kinase inhibitors [2].

- Covalent Bonding: Its key differentiator is the formation of a permanent covalent bond with a conserved cysteine residue located in the P-loop of the FGFR kinase domain (specifically, Cys477 in FGFR1 and the analogous cysteine in FGFR2-4) [3] [1]. This covalent modification is what makes its inhibition irreversible.

- Functional Consequence: By covalently binding, this compound potently inhibits FGFR phosphorylation and its downstream signaling pathways, including MAPK, PI3K-AKT, and JAK-STAT, which are crucial for cancer cell survival and proliferation [2].

The following diagram illustrates the conceptual process of this compound's covalent binding and inhibition of FGFR signaling.

Activity Against Resistance Mutations

A significant clinical advantage of this compound's mechanism is its ability to overcome a common form of acquired resistance to reversible FGFR inhibitors.

- Gatekeeper Mutations: Reversible inhibitors are often susceptible to resistance caused by secondary mutations in the "gatekeeper" residue (e.g., V565I/L in FGFR2), which sterically hinder drug binding [3].

- Potent Inhibition: As shown in the quantitative data table, this compound retains low nanomolar potency against these gatekeeper mutants because its covalent binding mode is less dependent on the interactions affected by these mutations [1]. Preclinical studies reported that the frequency of drug-resistant clones was lower with this compound compared to a reversible FGFR inhibitor [1].

Key Experimental Methodologies

The data on this compound's binding and activity are derived from standard preclinical experimental techniques.

- In Vitro Kinase Assays: These measure the half-maximal inhibitory concentration (IC50) by incubating the drug with purified FGFR kinase domains and ATP. The phosphorylation of a substrate is detected to determine inhibition potency [1].

- Cell-Based Proliferation Assays: The anti-tumor activity is evaluated by measuring the reduction in viability of cancer cell lines harboring FGFR aberrations after this compound treatment [4] [1].

- Binding Kinetics Analysis: The association (on-rate, kon) and dissociation (off-rate, koff) rates can be determined using assays like surface plasmon resonance (SPR) to characterize the speed of binding and its reversibility [5].

- X-ray Crystallography: This technique is used to solve the 3D atomic structure of the FGFR kinase domain in complex with this compound, visually confirming the covalent bond formation with the specific cysteine residue [6] [5].

References

- 1. This compound Is a Novel Irreversible FGFR 1-4 Inhibitor That ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. This compound, an Irreversible FGFR1-4 Inhibitor for the Treatment ... [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Evaluation of the FGFR-Family Inhibitor this compound ... [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor Activity of Tasurgratinib as an Orally Available ... [ar.iiarjournals.org]

- 6. Fibroblast Growth Factor Receptors (FGFRs) - PubMed Central [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Futibatinib Targeting of Oncogenic FGFR2 Fusions in Cholangiocarcinoma

Introduction to FGFR2 Fusions as Oncogenic Drivers

Fibroblast Growth Factor Receptor 2 (FGFR2) fusions represent a clinically significant class of oncogenic drivers predominantly found in intrahepatic cholangiocarcinoma (iCCA), with reported incidence of 10-20% in this aggressive malignancy [1] [2]. These genetic rearrangements occur through chromosomal translocations that fuse the kinase domain of FGFR2 with various partner genes, resulting in constitutive ligand-independent activation of downstream signaling pathways. The oncogenic potential of FGFR2 fusions stems from their ability to promote tumor proliferation, angiogenesis, and survival through aberrant activation of key cellular signaling cascades, including RAS-MAPK, PI3K-AKT, and JAK-STAT pathways [1] [3]. The discovery of these molecular drivers has ushered in a new era of targeted therapy for iCCA, with FGFR inhibitors like futibatinib demonstrating remarkable efficacy in clinical trials.

The prevalence and distribution of FGFR2 fusions across cancer types reveals a distinctive pattern, with highest frequency observed in iCCA. Comprehensive genomic studies have identified these fusions in 12.5-15% of iCCA cases, making them one of the most common actionable genomic alterations in this malignancy [1] [3]. While most prevalent in iCCA, FGFR2 fusions have also been documented at lower frequencies in other solid tumors, including breast, lung, gastric, and ovarian cancers, though these represent rare occurrences [4] [5]. The predominance in iCCA, particularly the small-duct histological subtype, highlights the importance of molecular profiling in this disease context and establishes FGFR2 fusion detection as a critical component of diagnostic workflows for advanced biliary tract cancers.

Molecular Biology of FGFR2 Fusions

Genomic Architecture and Fusion Mechanisms

The genomic architecture of FGFR2 fusions follows consistent patterns that inform both their oncogenic mechanisms and detection strategies. The FGFR2 gene is located on chromosome 10q26.13 and encodes a transmembrane receptor tyrosine kinase comprising three extracellular immunoglobulin-like domains, a transmembrane domain, and an intracellular tyrosine kinase domain [3]. The canonical oncogenic FGFR2 fusion typically preserves the N-terminal portion of the partner gene containing dimerization domains fused to the C-terminal portion of FGFR2 containing the intact tyrosine kinase domain [3]. This structural configuration facilitates ligand-independent dimerization and constitutive activation of the FGFR2 kinase activity, driving uncontrolled cellular proliferation and survival.

Breakpoint analysis reveals that the majority of oncogenic FGFR2 fusions occur in specific regions critical for functional integrity. Analysis of 29 FGFR2 fusion cases across multiple cancer types demonstrated that 73.1% of breakpoints occur in the last intron (between exons 17 and 18) of FGFR2, preserving the entire tyrosine kinase domain while frequently truncating or eliminating the C-terminal regulatory regions [4]. This C-terminal truncation, particularly the loss of the YLDL motif (aa 769-772), enhances the oncogenic potential by impairing receptor internalization and increasing FRS2-dependent signaling [3]. The most frequently identified fusion partners include BICC1, and various other partners such as TACC3, AHI1, and PAWR have been reported, with partner genes typically contributing strong dimerization domains that facilitate ligand-independent receptor activation [1] [3].

Signaling Pathway Activation

The downstream signaling consequences of FGFR2 fusion activation drive oncogenesis through multiple parallel pathways. The constitutively active FGFR2 fusion protein initiates a cascade of phosphorylation events that activate fundamental cellular processes controlling growth, metabolism, and survival.

The diagram below illustrates the key signaling pathways activated by FGFR2 fusions and their functional consequences in cholangiocarcinoma:

Figure 1: FGFR2 fusion-activated signaling pathways driving oncogenesis in cholangiocarcinoma

The RAS-MAPK pathway represents a primary signaling cascade activated by FGFR2 fusions, leading to transcriptional regulation of genes controlling cell cycle progression and proliferation. Concurrently, the PI3K-AKT-mTOR axis promotes cell survival and metabolic reprogramming, while JAK-STAT signaling contributes to additional growth and survival signals [1] [6]. This multi-pathway activation creates a robust oncogenic signal that drives tumor maintenance and progression, while also presenting multiple potential resistance mechanisms when individual pathways are targeted in isolation. The central role of these signaling cascades in iCCA pathogenesis makes them attractive therapeutic targets, with FGFR inhibition representing the most direct approach to interrupting this dysregulated signaling network.

Detection Methodologies for FGFR2 Fusions

Comparative Method Performance

Accurate detection of FGFR2 fusions is essential for identifying patients who may benefit from this compound treatment. Multiple methodological approaches are available, each with distinct advantages, limitations, and performance characteristics that must be considered in clinical and research contexts.

Table 1: Comparison of FGFR2 Fusion Detection Methodologies

| Method | Principles | Sensitivity | Advantages | Limitations | Clinical Utility |

|---|---|---|---|---|---|

| Fluorescence in situ Hybridization (FISH) | Break-apart probes detect chromosomal rearrangements [1] | ~95% concordance with NGS for positive cases [1] | Established methodology, covers unknown partners, visual confirmation | Does not identify specific partner genes or breakpoints | FDA-approved method for companion diagnostics |

| Next-Generation Sequencing (NGS) | Targeted DNA or RNA sequencing to identify fusion partners and breakpoints [1] [3] | High sensitivity for known fusions; may miss novel partners depending on design | Comprehensive genomic profile, identifies exact breakpoints and partners | Higher cost, technical complexity, bioinformatics requirements | Gold standard for clinical trial enrollment |

| Immunohistochemistry (IHC) | Antibody detection of FGFR2 protein overexpression [1] | 48% positive in iCCA; poor correlation with FISH/NGS (kappa=0.696) [1] | Low cost, widely available, rapid turnaround | High false-positive rate, not specific to fusions | Screening tool only; requires confirmation |

The choice of detection methodology must consider the clinical context, available resources, and necessary information for treatment decisions. While FISH provides a reliable method for detecting rearrangements without prior knowledge of fusion partners, comprehensive genomic profiling via NGS offers the most complete characterization of FGFR2 fusions, including exact breakpoints and partner genes, which may have prognostic and therapeutic implications [1] [3]. The poor correlation between IHC and molecular methods indicates that protein overexpression alone is insufficient for identifying FGFR2 fusions, likely due to multiple mechanisms of FGFR2 activation beyond gene rearrangements [1].

Optimized Detection Protocols

Fluorescence In Situ Hybridization (FISH) Protocol:

- Probe Design: Utilize dual-color break-apart probes with 5'-telomere (spectrum red) and 3'-centromere (spectrum green) labels for the FGFR2 locus [1]

- Tissue Preparation: Use 4μm formalin-fixed paraffin-embedded (FFPE) sections mounted on charged slides with bake time of 60°C for 30 minutes

- Hybridization Conditions: Deparaffinize in xylene, rehydrate through ethanol series, perform antigen retrieval with proteinase K (0.05 mg/mL, pH 7.0), denature at 80°C for 5 minutes, and hybridize at 37°C overnight [1]

- Interpretation Criteria: Score as rearrangement-positive when >15% of tumor nuclei show split signals (5' and 3' probes separated by >1 signal diameter) or isolated red signals; count at least 100 non-overlapping tumor nuclei [1]

Next-Generation Sequencing Protocol:

- Sequencing Approach: Employ targeted DNA-based NGS covering full exonic regions and selected intronic regions of FGFR2, particularly introns 17 and 18 where ~73% of breakpoints occur [4] [3]

- RNA Sequencing: Consider RNA-based sequencing to confirm functional fusion transcripts and detect fusions with complex genomic rearrangements

- Library Preparation: Use dual-indexed hybrid capture-based library preparation with minimum 50-100ng input DNA from FFPE samples (minimum 20% tumor content)

- Bioinformatic Analysis: Implement specialized fusion detection algorithms (e.g., STAR-Fusion, Arriba) with manual review of split reads and discordant read pairs in IGV

Quality Control Measures:

- Ensure tumor content >20% and DNA integrity number (DIN) >4.0 for reliable fusion detection

- Include positive and negative controls in each run; validate against known positive samples

- For FISH, establish internal scoring criteria and inter-observer concordance >95%

This compound: Mechanism of Action and Pharmacological Profile

Irreversible Inhibition Mechanism

This compound (TAS-120) represents a distinct class of FGFR inhibitors characterized by irreversible covalent binding to the FGFR kinase domain. Unlike ATP-competitive inhibitors such as pemigatinib and infigratinib, this compound forms a covalent adduct with a conserved cysteine residue (Cys477 in FGFR2) located in the P-loop of the kinase domain [7] [2]. This unique mechanism of action provides several pharmacological advantages, including sustained target suppression regardless of intracellular ATP concentrations, enhanced selectivity for the FGFR family, and potential activity against resistance mutations that commonly develop with reversible inhibitors.

The structural basis for this compound's selectivity and potency lies in its interaction with the FGFR kinase pocket. The compound features a reactive acrylamide group that forms a covalent bond with the thiol group of the conserved cysteine residue, resulting in permanent inhibition until new receptor protein is synthesized [2]. This covalent binding mode translates to prolonged target engagement and more durable suppression of downstream signaling pathways compared to reversible inhibitors. Preclinical studies have demonstrated that this compound maintains activity against multiple acquired resistance mutations in the FGFR2 kinase domain, including the gatekeeper mutation V565F and molecular brake mutations such as N549K/H [7] [2]. This broad activity against resistance variants positions this compound as a valuable therapeutic option both in treatment-naïve patients and following progression on earlier-generation FGFR inhibitors.

Pharmacokinetics and Metabolism

This compound demonstrates favorable pharmacokinetic properties that support its clinical dosing regimen of 20mg once daily. The drug has a half-life of approximately 2.9 hours and achieves peak plasma concentration within 1.13 hours after oral administration [8]. Despite this relatively short half-life, the irreversible mechanism of action enables sustained target coverage with once-daily dosing. This compound is predominantly metabolized by the cytochrome P450 system, primarily CYP3A4, with minor contributions from CYP2C9 and CYP2D6 [8]. This metabolic profile necessitates caution when co-administering this compound with strong CYP3A4 inducers or inhibitors.

The pharmacokinetic profile of this compound is characterized by dose-proportional exposure across the therapeutic range, with no significant food effect on absorption [8]. The drug is highly protein-bound (95%) and primarily excreted in feces (82.4%), with renal elimination playing a minor role (12.6%) [8]. Importantly, population pharmacokinetic analyses have indicated that no dose adjustments are necessary for patients with mild to severe hepatic impairment, which is particularly relevant in cholangiocarcinoma patients who may present with underlying liver dysfunction [8]. The manageable pharmacokinetic profile and lack of requirement for therapeutic drug monitoring contribute to the feasibility of this compound administration in the advanced cancer setting.

Clinical Evidence and Efficacy Data

Clinical Trial Results

The development of this compound has been validated through multiple clinical trials, most notably the pivotal FOENIX-CCA2 phase II study that led to regulatory approval. This global trial enrolled 103 patients with previously treated, unresectable, locally advanced or metastatic iCCA harboring FGFR2 fusions or rearrangements, all of whom received this compound 20mg once daily until disease progression or unacceptable toxicity [2].

Table 2: Efficacy Outcomes of this compound in Clinical Trials

| Trial | Phase | Patient Population | Sample Size | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median PFS | Median OS | Median DoR |

|---|---|---|---|---|---|---|---|---|

| FOENIX-CCA2 [2] | II | Pretreated FGFR2-fusion iCCA | 103 | 42% (43/103) | 82.5% | 9.0 months | 21.7 months | 9.7 months |

| FOENIX-101 [2] | I | Solid tumors with FGFR alterations | 197 | 13.7% | N/R | N/R | N/R | N/R |

| Japanese Phase I [2] | I | Solid tumors with FGFR alterations | N/R | 11.5% | N/R | N/R | N/R | N/R |

| Case Report [7] | N/A | FGFR2 inhibitor-pretreated | 1 | Partial response | Disease control | 17+ months | N/A | >17 months |

The efficacy demonstrated in FOENIX-CCA2 represents a significant advancement in the treatment of molecularly selected iCCA, particularly when compared to historical controls in the second-line setting where chemotherapy typically yields response rates of 5-10% and overall survival of 6-9 months [2]. Notably, responses to this compound were durable and meaningful, with a median time to response of 2.5 months and median duration of response approaching 10 months [2]. The clinical benefit extended across patient subgroups, including heavily pretreated patients, older adults, and those with co-occurring TP53 mutations, demonstrating the broad activity of this compound in this molecularly defined population [2].

Sequencing Strategies and Post-Progression Efficacy

Emerging evidence suggests that sequential use of FGFR inhibitors may provide extended disease control in FGFR2-driven iCCA. A compelling case report documented a patient with FGFR2-PAWR fusion-positive iCCA who derived 36 months of cumulative benefit from sequential FGFR-directed therapy—16 months with an ATP-competitive FGFR inhibitor followed by 17+ months with this compound after progression [7]. This case demonstrates the potential of this compound to overcome acquired resistance to first-generation FGFR inhibitors and supports the concept of targeting FGFR2 across multiple lines of therapy.

The rescue therapy potential of this compound was further evidenced in a phase I trial where 17.9% (5/28) of patients with FGFR2-rearranged iCCA who had previously progressed on another FGFR inhibitor achieved partial responses with this compound [7]. This activity in the post-FGFR inhibitor setting highlights the clinical relevance of this compound's irreversible binding mechanism and its ability to inhibit a broad spectrum of resistance mutations. The emerging paradigm suggests that rather than reserving FGFR inhibition for a single line of therapy, extended benefit may be achieved through sequential administration of agents with complementary resistance profiles, mirroring established approaches in other molecularly driven cancers.

Resistance Mechanisms and Future Directions

Understanding Resistance to FGFR Inhibition

Despite the significant efficacy of this compound in FGFR2 fusion-positive iCCA, acquired resistance remains an inevitable challenge that limits the duration of clinical benefit. Resistance mechanisms can be broadly categorized into on-target mutations affecting the FGFR2 kinase domain and off-target adaptations that bypass FGFR dependence.

The most common on-target resistance mechanisms involve point mutations in critical regions of the FGFR2 kinase domain:

- Gatekeeper mutations (V565F/L/I) that sterically hinder drug binding while preserving catalytic activity [7] [2]

- Molecular brake mutations (N549K/D/H, E566A) that increase kinase activation and diminish inhibitory effects [7]

- Activation loop mutations (K659M) that stabilize the active conformation of the kinase [2]

Off-target resistance mechanisms are more heterogeneous and include:

- Alternative pathway activation through EGFR, ERBB2/3, MET, or other receptor tyrosine kinases [7]

- Constitutive activation of downstream signaling nodes (PI3K-AKT-mTOR, MAPK, JAK-STAT) [7]

- Phenotypic transitions such as epithelial-mesenchymal transition (EMT) that alter cellular dependencies [7]

Understanding these resistance patterns is crucial for developing next-generation therapeutic strategies and rational combination approaches. The activity of this compound against a subset of these resistance mutations, particularly gatekeeper variants, provides a therapeutic opportunity in the post-progression setting and distinguishes it from reversible FGFR inhibitors with more limited activity against these mutations.

Emerging Developments and Future Perspectives

The rapidly evolving landscape of FGFR-targeted therapy includes several promising directions that may enhance outcomes for patients with FGFR2-driven cancers:

Next-Generation FGFR Inhibitors: Novel agents such as RLY-4008 are being developed with enhanced selectivity for FGFR2 and activity against a broader spectrum of resistance mutations. In the ReFocus phase I/II trial, RLY-4008 demonstrated 73% objective response rate in FGFR inhibitor-naïve patients and 21% in pretreated patients, suggesting potential utility in overcoming resistance [2].

Rational Combination Strategies: Based on the understanding of resistance mechanisms, combinations of this compound with other targeted agents are under investigation. These include combinations with:

- EGFR or HER2 inhibitors to counter bypass signaling activation

- MEK or ERK inhibitors to address downstream pathway reactivation

- Immunotherapy agents to potentially enhance antitumor immunity in the context of FGFR inhibition

Moving to Earlier Lines of Therapy: The ongoing FOENIX-CCA3 phase III trial (NCT04093362) is evaluating this compound in the first-line setting compared to gemcitabine plus cisplatin in cholangiocarcinoma patients with FGFR2 fusions or rearrangements [2]. This study may establish FGFR inhibition as a frontline approach for molecularly selected patients, potentially transforming the standard of care.

The future management of FGFR2-driven cholangiocarcinoma will likely involve molecular monitoring throughout the treatment course to dynamically assess resistance mechanisms and inform subsequent therapeutic choices. The development of comprehensive diagnostic approaches and algorithms for sequential targeted therapy will be essential to maximizing the clinical benefit of this compound and other FGFR-directed agents.

Conclusion

This compound represents a significant advancement in the therapeutic landscape for FGFR2 fusion-positive intrahepatic cholangiocarcinoma, offering a mechanistically distinct approach through irreversible covalent inhibition of the FGFR kinase domain. The compelling efficacy evidenced in the FOENIX-CCA2 trial, with response rates of 42% and overall survival exceeding 21 months in pretreated patients, establishes this compound as a practice-changing therapy for this molecularly defined population. The drug's unique ability to overcome common resistance mutations that limit the efficacy of reversible FGFR inhibitors further expands its potential clinical utility, including in later lines of therapy.

References

- 1. Molecular Detection of FGFR2 Rearrangements in ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound: new targeted therapy in intrahepatic ... [pmc.ncbi.nlm.nih.gov]

- 3. Genomic architecture of FGFR2 fusions in ... [nature.com]

- 4. Case report: High-grade serous tubo-ovarian carcinoma with... [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of this compound, an irreversible fibroblast growth factor ... [nature.com]

- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benefit of this compound in FGFR cholangiocarcinoma | OTT 2 [dovepress.com]

- 8. Safety profiles of the new target therapies—pemigatinib ... [pmc.ncbi.nlm.nih.gov]

futibatinib discovery and early research

Mechanism of Action and Selectivity

Futibatinib is a selective, irreversible small-molecule inhibitor of FGFR1, 2, 3, and 4 [1].

- Covalent Binding: Unlike ATP-competitive reversible inhibitors, this compound forms a direct, covalent bond with a conserved cysteine residue (Cys 491 in FGFR2) located in the highly flexible glycine-rich loop (P-loop) of the FGFR kinase domain's ATP-binding pocket [2]. This irreversible mechanism leads to sustained suppression of FGFR signaling, which was investigated as a strategy to overcome acquired resistance to first-generation reversible FGFR inhibitors [2].

- Inhibition of Signaling: By binding to FGFR, this compound blocks receptor phosphorylation and subsequent activation of key downstream signaling pathways, including the RAS-MAPK pathway and the PI3K-Akt-mTOR pathway, which are critical for cell proliferation, survival, and differentiation [1].

- Preclinical Activity: The drug demonstrated potent anti-tumor activity in mouse and rat xenograft models of human tumors with activating FGFR genetic alterations, suppressing tumor growth in a dose-dependent manner. It showed no expected activity on cell lines without FGFR genomic aberrations, highlighting its targeted nature [1].

The following diagram illustrates the core FGF/FGFR signaling pathway that this compound inhibits.

Simplified FGF/FGFR Signaling Pathway and this compound Inhibition

Key Preclinical and Pharmacological Data

The tables below consolidate quantitative data from this compound's preclinical and early clinical profiling.

Table 1: Biochemical and Preclinical Profile of this compound

| Parameter | Finding | Source / Context |

|---|---|---|

| Target Inhibition (IC₅₀) | < 4 nM for FGFR1, 2, 3, and 4 [1] | Enzyme assays |

| Kinase Selectivity | High selectivity over 387 other kinases [2] | Broad kinase panel screening |

| Anti-tumor Effect | Dose-dependent tumor growth suppression [1] | Mouse and rat xenograft models |

Table 2: Early Clinical Pharmacokinetic Parameters (20 mg dose) [1]

| Parameter | Value (Geometric Mean) |

|---|---|

| Time to Peak (Tₘₐₓ) | Median 2 hours (Range: 1.2 - 22.8 h) |

| Apparent Volume of Distribution (Vc/F) | 66 L |

| Protein Binding | 95% (primarily to albumin and α1-acid glycoprotein) |

| Elimination Half-Life (t₁/₂) | 2.9 hours |

| Apparent Clearance (CL/F) | 20 L/h |

| Route of Elimination | Feces (91%), Urine (9%) |

Early Clinical Development and Tolerability

The initial clinical validation for this compound came from the Phase 2 FOENIX-CCA2 study, which investigated the drug in patients with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or rearrangements [3]. This trial formed the basis for its regulatory designations and subsequent accelerated approval.

- Safety Profile: A 2025 systematic review of targeted therapies for cholangiocarcinoma found that FGFR inhibitors like this compound, pemigatinib, and ivosidenib have generally good tolerability [4] [5]. The most common class-wide adverse events included hyperphosphatemia (high phosphate levels), alopecia (hair loss), diarrhea, fatigue, and dysgeusia (taste distortion) [4] [5]. Ocular disorders were also noted [4].

- Management: These adverse events were consistently found to be manageable through dose adjustments and supportive care, allowing most patients to continue treatment [4] [5].

Information Gaps and Further Research

Please note that the search results do not contain the detailed experimental protocols for key experiments (e.g., specific assay conditions, full animal study methodologies) that were part of the original discovery process. For this level of methodological detail, consulting the primary research publication is essential [2].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. The First Covalent FGFR Kinase Inhibitor in Clinical Use [pubmed.ncbi.nlm.nih.gov]

- 3. News 2021-04-01_TOI_TPC_Futibatinib_BTD [taihooncology.com]

- 4. Safety profiles of the new target therapies—pemigatinib ... [pmc.ncbi.nlm.nih.gov]

- 5. Safety profiles of the new target therapies-pemigatinib, ... [pubmed.ncbi.nlm.nih.gov]

futibatinib LC-ESI-MS/MS quantification method rat plasma

Introduction to the Futibatinib Quantification Method

This compound is an irreversible, highly selective inhibitor of the fibroblast growth factor receptor (FGFR) 1-4, making it a promising therapeutic agent for advanced solid tumors harboring FGFR aberrations [1]. Robust bioanalytical methods are essential for preclinical and clinical development to understand a drug's pharmacokinetic profile.

A novel LC-ESI-MS/MS method for the simultaneous quantification of this compound and the MEK inhibitor binimetinib in rat plasma has been developed and validated per US FDA guidelines [2]. This method is characterized by its high sensitivity, requiring only a 45-μL plasma sample, and a short chromatographic run time of 6.5 minutes, making it highly efficient for high-throughput analyses.

Method Validation Parameters and Data

The bioanalytical method was rigorously validated for its intended use. The key quantitative parameters are summarized in the tables below.

Table 1: Key Chromatographic and Validation Parameters

| Parameter | Specification / Result |

|---|---|

| Analytical Technique | LC-ESI-MS/MS |

| Sample Volume | 45 μL rat plasma |

| Sample Preparation | Liquid-Liquid Extraction (LLE) |

| Chromatographic Run Time | 6.5 minutes |

| Linear Range | 2 - 100 ng/mL |

| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL |

| Carryover Assessment | Addressed with 4 blank injections post high-concentration sample |

| Extraction Recovery (Mean) | 92.06% - 102.37% |

Table 2: Method Performance and Stability

| Parameter | Result |

|---|---|

| Intra-day Accuracy | 92.06% - 100.08% |

| Inter-day Accuracy | Within acceptable range (specific values not provided in source) |

| Precision | Met acceptance criteria |

| Selectivity | No significant endogenous interference detected |

| Matrix Effect | Met acceptance criteria |

| Dilution Integrity | Met acceptance criteria |

| Stability | Met acceptance criteria under tested conditions |

Detailed Experimental Protocols

Sample Preparation and Extraction

- Internal Standard: Use a stable isotope-labeled analog of this compound (if available) for optimal accuracy.

- Procedure:

- Pipette 45 μL of rat plasma into a clean tube.

- Add the internal standard solution.

- Perform liquid-liquid extraction (LLE) using an appropriate organic solvent (e.g., methyl tert-butyl ether or diethyl ether) to isolate the analytes from the plasma matrix.

- Vortex mix thoroughly and centrifuge to separate phases.

- Transfer the organic (upper) layer to a new tube.

- Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C).

- Reconstitute the dried residue with a suitable mobile phase-compatible solvent (e.g., 100-200 μL) by vortex mixing.

- Inject a portion of the reconstituted sample into the LC-MS/MS system [2] [3].

LC-ESI-MS/MS Instrumental Conditions

- HPLC Conditions:

- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 μm or similar).

- Mobile Phase: A gradient or isocratic elution using 0.1% formic acid in water (Mobile Phase A) and acetonitrile or methanol (Mobile Phase B).

- Flow Rate: 0.4 mL/min.

- Injection Volume: 2-10 μL.

- Mass Spectrometry Conditions:

- Ion Source: Electrospray Ionization (ESI).

- Ionization Mode: Positive mode.

- Detection: Multiple Reaction Monitoring (MRM).

- MS Parameters: Optimize parameters like declustering potential and collision energy for the specific precursor-to-product ion transitions for this compound and the internal standard [2] [4].

The following workflow diagram illustrates the complete analytical procedure from sample to result:

Application in a Pharmacokinetic Study

The validated method was successfully applied to assess the pharmacokinetic interaction between this compound and binimetinib in rats after oral administration of 5 mg/kg of each drug [2]. This demonstrates the method's practical utility in generating reliable concentration-time data for pharmacokinetic analysis, which is critical for guiding dosing regimens in later-stage clinical trials.

Clinical Context and Relevance of this compound

Understanding the clinical pharmacology of this compound enriches the value of the bioanalytical data.

- Mechanism of Action: this compound is a potent, irreversible, covalently binding inhibitor of FGFR1-4. This mechanism differentiates it from reversible ATP-competitive inhibitors and may help overcome certain forms of drug resistance [1].

- Clinical Dosing: Based on first-in-human phase I trials, the recommended phase II dose (RP2D) for this compound is 20 mg administered orally once daily. The maximum tolerated dose (MTD) was also determined to be 20 mg q.d. [1].

- Safety Profile: Common treatment-emergent adverse events include hyperphosphatemia (a known pharmacodynamic effect of FGFR inhibition), diarrhea, and constipation. Hyperphosphatemia is managed with dose modifications, phosphate binders, and diet [1].

The following diagram summarizes the key pathways and processes involved in the activity and analysis of this compound:

Key Conclusions for Researchers

- The described LC-ESI-MS/MS method provides a specific, precise, and accurate tool for quantifying this compound in rat plasma.

- The method is efficient, requiring a minimal sample volume and featuring a fast run time, ideal for analyzing large numbers of preclinical samples.

- This validated protocol is ready for application in pharmacokinetic studies to support the ongoing development of this compound and its combinations.

References

- 1. Phase I, first-in-human study of this compound, a highly selective ... [pmc.ncbi.nlm.nih.gov]

- 2. - LC - ESI / MS for simultaneous MS of... method validation quantification [pubmed.ncbi.nlm.nih.gov]

- 3. Bioanalytical method for quantification of Solifenacin in rat ... plasma [jast-journal.springeropen.com]

- 4. LC-MS/MS assay for the quantification of foretinib in rat ... [pubmed.ncbi.nlm.nih.gov]

futibatinib combination therapy MEK inhibitor binimetinib

Scientific Rationale for Combination Therapy

The therapeutic targeting of FGFR2 fusions in intrahepatic cholangiocarcinoma (iCCA) with futibatinib is a validated treatment strategy. However, a primary challenge is the eventual development of acquired resistance. Recent evidence indicates that one significant mechanism of this resistance is the convergent evolution of alterations within the MAPK signaling pathway, a critical downstream cascade of FGFR signaling [1].

Studies have identified that upon disease progression on FGFR inhibitor therapy, a substantial proportion of patients (approximately 53% in one cohort) developed new genomic alterations in MAPK pathway genes such as KRAS, NRAS, and BRAF [1]. This suggests that tumor cells exploit this parallel pathway to bypass FGFR blockade. Therefore, concomitant inhibition of both FGFR (with this compound) and MEK (a key node in the MAPK pathway, with binimetinib) is a rational approach designed to:

- Prevent Bypass Signaling: Block escape routes that tumor cells use to circumvent FGFR inhibition.

- Induce Synergistic Cell Killing: Enhance anti-tumor efficacy beyond what either agent can achieve alone, as demonstrated in preclinical models [1].

- Delay or Overcome Resistance: Provide a higher genetic barrier for the development of acquired resistance.

The diagram below illustrates the targeted signaling pathways and the rationale for the combination.

Summary of Preclinical Evidence

The synergistic interaction between this compound and MEK inhibitors has been quantitatively established using the Chou-Talalay method [1].

| Cell Line Model | This compound IC₅₀ (nM) | MEKi IC₅₀ (nM) | Combination Index (CI) | Interpretation |

|---|---|---|---|---|

| H69-FGFR2-BICC1 | ~10-20 | ~50-100 | < 1.0 [1] | Synergistic [1] |

| H69-FGFR2-BICC1 + KRAS G12D | Significantly Increased | ~50-100 | Not Fully Effective [1] | Resistance Not Overcome |

The Combination Index (CI) is a quantitative measure where CI < 1 indicates synergism, CI = 1 indicates additivity, and CI > 1 indicates antagonism [2] [1]. The data confirms that the combination is synergistic in FGFR2 fusion-driven models. However, it is critical to note that the introduction of specific resistance mutations like KRAS G12D can confer profound resistance that this two-drug combination may not fully surmount, suggesting a need for triplet therapies in some contexts [1].

Detailed Experimental Protocols

Protocol 1: In Vitro Cell Viability and Synergy Assay

This protocol is designed to quantify the dose-effect relationship and synergy between this compound and binimetinib.

- Cell Lines:

FGFR2fusion-positive iCCA cell lines (e.g., H69-FGFR2-BICC1 engineered lines) [1]. Including lines engineered to express common resistance mutations (e.g.,KRAS G12D,BRAF V600E) is highly recommended. - Drug Preparation:

- Prepare this compound and binimetinib stock solutions in DMSO. Store at -20°C.

- Perform serial dilutions in culture medium immediately before use. The final DMSO concentration should not exceed 0.1%.

- Experimental Setup:

- Seed cells in 96-well plates at a density of 1.2 x 10⁴ cells per well and allow to adhere for 24 hours [1].

- Monotherapy: Treat cells with a range of concentrations of this compound (e.g., 0.1 nM - 1000 nM) and binimetinib (e.g., 0.1 nM - 1000 nM) alone.

- Combination Therapy: Treat cells with this compound and binimetinib in combination at a fixed ratio based on their individual IC₅₀ values (e.g., 1:2, 1:1, 2:1 molar ratios).

- Include a vehicle control (0.1% DMSO).

- Each condition should be performed in at least triplicate.

- Incubation and Quantification:

- Incubate plates at 37°C for 72 hours.

- Assess cell viability using the Sulforhodamine B (SRB) assay [1]:

- Fix cells with 50% trichloroacetic acid at 4°C for 1 hour.

- Stain with 0.4% SRB solution for 1 hour.

- Wash plates and air-dry.

- Solubilize protein-bound dye with 10 mM Tris base.

- Measure absorbance at 490 nm.

- Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.

- Plot dose-response curves and determine IC₅₀ values for each drug using non-linear regression (e.g., four-parameter logistic model).

- Calculate the Combination Index (CI) using software such as CalcuSyn or CompuSyn, which implements the Chou-Talalay method [1]. A CI value < 1.0 indicates a synergistic interaction.

The workflow for this protocol is summarized in the following diagram:

Protocol 2: Western Blot Analysis of Pathway Modulation

This protocol validates the on-target effects of the drug combination by analyzing key signaling proteins.

- Cell Treatment and Lysis:

- Culture and treat cells in 6-well plates under conditions matching the viability assay (e.g., Vehicle, this compound, Binimetinib, Combination) for 2-24 hours.

- Wash cells with PBS and lyse in 1X Laemmli buffer or RIPA buffer supplemented with protease and phosphatase inhibitors.

- Scrape lysates, sonicate briefly, and centrifuge to remove debris.

- Quantify protein concentration using a BCA assay [1].

- Gel Electrophoresis and Blotting:

- Load 20-50 µg of protein per lane onto an SDS-PAGE gel.

- Separate proteins by electrophoresis and transfer to a nitrocellulose membrane.

- Immunoblotting:

- Block membrane with 0.1% casein or 5% BSA for 1 hour.

- Incubate with primary antibodies (diluted 1:1000 in 5% BSA) overnight at 4°C [1].

- Key Targets: p-FGFR, total FGFR, p-MEK, total MEK, p-ERK, total ERK.

- Resistance Markers: p-AKT, total AKT.

- Loading Control: GAPDH or β-Actin.

- Wash membrane and incubate with an HRP-conjugated secondary antibody (1:10,000 dilution) for 1 hour at room temperature.

- Detect signals using enhanced chemiluminescence (ECL) substrate.

- Expected Outcome: The combination treatment should result in more potent and durable suppression of p-ERK and p-MEK compared to either monotherapy, confirming effective pathway blockade.

Safety and Tolerability Considerations

When translating this combination to a clinical setting, managing the overlapping and unique adverse events (AEs) is crucial. The table below summarizes common AEs based on monotherapy profiles, which should be monitored closely in combination.

| Agent | Common Class-Related Adverse Events | Management Strategies |

|---|---|---|

| This compound | Hyperphosphatemia (very common, ~89%), alopecia, diarrhea, fatigue, dysgeusia, increased liver enzymes (AST/ALT) [3] [4]. | Hyperphosphatemia: Manage with phosphate binders and dietary modifications; dose reduction/interruption may be necessary [3]. Other AEs: Supportive care and dose modulation. |

| Binimetinib | Rash, diarrhea, nausea, peripheral edema, fatigue, increased creatine phosphokinase (CPK), blurred vision (retinal pigment epithelial detachment) [1]. | Routine ophthalmologic exams, monitoring of CPK levels, and standard supportive care for GI and dermatologic events. |

Conclusion and Future Directions

The combination of this compound and binimetinib is a scientifically grounded strategy to enhance efficacy and counter MAPK pathway-mediated resistance in FGFR2-driven cholangiocarcinoma. Preclinical data confirms its synergistic potential.

Future work should focus on:

- Identifying predictive biomarkers to select patients most likely to benefit.

- Developing strategies to manage the combined safety profile.

- Exploring triplet regimens to overcome resistance mutations like

KRAS G12Dthat are not fully reversed by this combination [1].

References

- 1. Convergent MAPK Pathway Alterations Mediate Acquired ... [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Methods for Assessing Drug Synergism - PMC - NIH [pmc.ncbi.nlm.nih.gov]

- 3. Safety profiles of the new target therapies—pemigatinib ... [pmc.ncbi.nlm.nih.gov]

- 4. Phase 2 study of this compound in patients with gastric or ... [pubmed.ncbi.nlm.nih.gov]

Futibatinib Clinical Application Guide: Dosing, Protocol, and Mechanistic Insights

Clinical Dosing and Administration Guidelines

Futibatinib is orally administered as a once-daily medication with a standardized dosing regimen designed to optimize therapeutic efficacy while managing potential adverse effects. The recommended starting dose is 20 mg (equivalent to five 4 mg tablets) taken at approximately the same time each day, with or without food [1]. Treatment continues until disease progression or unacceptable toxicity occurs, requiring no pre-planned treatment breaks during the administration period [1].

Key administration specifics include that tablets must be swallowed whole without crushing, chewing, splitting, or dissolving to maintain drug integrity [1]. Patients should maintain consistent dosing timing, and if a dose is missed by more than 12 hours or vomiting occurs, they should resume with the next scheduled dose rather than taking the missed dose [1]. A critical drug interaction consideration is that patients must avoid grapefruit products throughout treatment due to potential interactions that may alter drug metabolism [1].

Table 1: this compound Dosing Regimen Overview

| Parameter | Specification |

|---|---|

| Starting Dose | 20 mg once daily (five 4 mg tablets) [1] |

| Administration | Oral, with or without food [1] |

| Dosing Schedule | Continuous, once daily at same time each day [1] |

| Missed Dose | If >12 hours, skip and resume next scheduled dose [1] |

| Treatment Duration | Until disease progression or unacceptable toxicity [1] |

| Tablet Handling | Swallow whole; do not crush, chew, split, or dissolve [1] |

| Dietary Restrictions | Avoid grapefruit products [1] |

For special populations, no dosage adjustment is necessary for patients with mild to moderate renal impairment (creatinine clearance 30-89 mL/min) [2]. Similarly, patients with mild hepatic impairment (total bilirubin ≤ULN and AST > ULN, or total bilirubin ≤1.5× ULN with any AST) require no adjustment [2]. However, the safety and appropriate dosing in patients with severe renal impairment (CrCl 15-29 mL/min), end-stage renal disease, or moderate to severe hepatic impairment (total bilirubin >1.5× ULN with any AST) have not been established and require careful consideration [2].

Dose Modification Protocols for Adverse Events

Hyperphosphatemia Management

Hyperphosphatemia represents the most frequent laboratory abnormality observed with this compound therapy, occurring in 88% of patients in clinical trials, with a median time to onset of just 5 days (range: 3-117 days) [1]. This effect results from FGFR pathway inhibition, which regulates phosphate metabolism, making hyperphosphatemia both an expected pharmacodynamic effect and a potential toxicity when severe. Management follows a structured protocol based on serum phosphate levels, incorporating dietary modifications, phosphate-lowering therapy, and dose adjustments when necessary [1].

Phosphate-lowering therapy typically involves phosphate binders, which were required in 77% of patients receiving this compound in clinical trials [1]. These medications work by binding dietary phosphate in the gastrointestinal tract, reducing its absorption. Serum phosphate monitoring should occur weekly throughout treatment, with more frequent assessments when levels become elevated or during dose adjustments [2]. Additionally, initiating a low-phosphate diet is recommended when serum phosphate levels reach ≥5.5 mg/dL to help maintain phosphate within target range [1].

Table 2: Dose Modification Guidelines for Adverse Events

| Adverse Event | Severity/Grade | Recommended Action | Monitoring |

|---|---|---|---|

| Hyperphosphatemia [1] | 5.5-7 mg/dL | Continue current dose; initiate phosphate-lowering therapy | Weekly serum phosphate |

| >7-10 mg/dL | Initiate/adjust phosphate-lowering therapy; reduce dose by one level | Weekly serum phosphate | |

| >10 mg/dL | Withhold until ≤7 mg/dL; resume at next lower dose | Weekly serum phosphate | |

| Ocular Toxicity [1] | RPED (asymptomatic) | Continue current dose; continue periodic ophthalmic evaluation | Regular ophthalmic exams |

| | RPED (symptomatic) | If resolves ≤14 days: continue current dose; If not resolving >14 days: withhold until resolved | Every 3 weeks until resolution | | Other Adverse Reactions [2] | Grade 3 | Withhold until resolves to Grade 1/baseline; Resume at next lower dose (at dose before suspending for hematologic toxicities resolving in ≤1 week) | Clinical assessment | | | Grade 4 | Permanently discontinue | - |

For persistent or severe hyperphosphatemia, a stepwise approach to dose modification is implemented. When serum phosphate levels exceed 7 mg/dL to ≤10 mg/dL, initiate or adjust phosphate-lowering therapy and implement the first dose reduction to 16 mg once daily [1]. If phosphate levels remain >7 mg/dL within two weeks after this reduction, further reduce to the second dose level of 12 mg once daily [1]. For serum phosphate >10 mg/dL, temporarily withhold this compound until levels return to ≤7 mg/dL, then resume at the next lower dose level [1]. This compound should be permanently discontinued if serum phosphate remains >7 mg/dL within two weeks following two dose interruptions and reductions [1].

Ocular and Other Toxicity Management

Ocular toxicity, particularly retinal pigment epithelial detachment (RPED), requires vigilant monitoring and management. RPED occurred in 9% of patients in clinical trials, with a median time to first onset of 40 days [1]. Although often asymptomatic, RPED may cause blurred vision and requires specific ophthalmic evaluation protocols. A comprehensive ophthalmological examination, including optical coherence tomography (OCT) of the macula, should be performed prior to treatment initiation, every 2 months for the first 6 months, and every 3 months thereafter throughout therapy [1].

For patients who develop RPED, this compound may be continued at the current dose with continued periodic ophthalmic evaluation [2]. If resolution occurs within 14 days, the current dose may be maintained [2]. However, if RPED persists beyond 14 days, this compound should be temporarily withheld until resolution, then resumed at either the previous dose or a lower dose based on clinical judgment [2]. Additionally, dry eye occurs in approximately 15-25% of patients and should be managed with ocular demulcents, artificial tears, or hydrating eye gels as needed [1] [3].

For other adverse reactions, grade 3 toxicities typically require withholding this compound until resolution to grade 1 or baseline [2]. For hematologic toxicities resolving within one week, treatment may be resumed at the dose prior to suspension, while other adverse reactions warrant resumption at the next lower dose level [2]. Grade 4 adverse reactions generally necessitate permanent discontinuation of this compound, emphasizing the importance of prompt recognition and management of severe toxicities [2].

Recommended Dose Reduction Schedule

This compound features a structured dose reduction protocol to manage adverse reactions while maintaining therapeutic efficacy whenever possible. Two dose reduction levels are recommended before considering treatment discontinuation, allowing for continued treatment at lower intensities when tolerability issues emerge [1].

The first dose reduction decreases the daily dosage from the starting 20 mg to 16 mg once daily (equivalent to four 4 mg tablets) [1]. If further dose reduction becomes necessary, the second dose reduction lowers the dosage to 12 mg once daily (three 4 mg tablets) [1]. Treatment should be permanently discontinued if a patient is unable to tolerate the 12 mg once daily dose, highlighting the importance of proactive adverse event management to maintain treatment continuity [1].

To support accurate adherence to these modified regimens, this compound is available in alternative DosePak configurations that correspond to each reduction level [1]. The first reduction dose (16 mg daily) is available in a 28-count pack, while the second reduction dose (12 mg daily) comes in a 21-count pack, facilitating proper medication management across different dosing schedules [1].

Mechanism of Action and Resistance Profile

This compound represents a second-generation FGFR inhibitor with a unique mechanism of action compared to earlier agents in its class. As a highly selective inhibitor of FGFR1-4, it demonstrates potent inhibition with IC50 values between 1.4 and 3.7 nM across all four FGFR isoforms in enzymatic assays [4]. Unlike reversible ATP-competitive inhibitors like pemigatinib and infigratinib, this compound functions as an irreversible covalent inhibitor, binding to a conserved cysteine residue in the P-loop of the FGFR kinase domain [5]. This distinctive binding mode contributes to sustained target suppression and may help overcome certain resistance mechanisms that limit earlier-generation FGFR inhibitors.

The FGFR signaling pathway plays crucial roles in regulating cellular processes including proliferation, survival, migration, and differentiation [5]. In approximately 15-20% of intrahepatic cholangiocarcinomas (iCCA), FGFR2 gene fusions drive oncogenesis through ligand-independent activation of these signaling cascades [6] [5]. These genetic rearrangements typically involve either C-terminal truncation of FGFR2 or gain of dimerization domains, both resulting in constitutive receptor activation that promotes tumor growth and survival [6].

Diagram 1: this compound mechanism of action in FGFR2 fusion-positive cholangiocarcinoma. This compound covalently binds to the P-loop of FGFR2, inhibiting constitutive activation and downstream signaling driven by FGFR2 gene fusions in intrahepatic cholangiocarcinoma (iCCA).

A significant challenge with reversible FGFR inhibitors is the development of acquired resistance, frequently mediated by secondary mutations in the FGFR2 kinase domain that interfere with drug binding [5]. This compound's irreversible binding mechanism provides an advantage in this context, as demonstrated in an in vitro study showing that this compound treatment resulted in fewer acquired drug resistance mutations compared to ATP-competitive FGFR inhibitors [5]. This property has established this compound as a potential option for patients who have developed resistance to other FGFR inhibitors, highlighting its importance in the sequential treatment strategy for FGFR2-driven malignancies.

Clinical Trial Evidence and Efficacy Data